Analgesic Activity: A Comparative In Vivo Advantage Over Diclofenac Sodium
In a study of novel 2-butyl-3-substituted quinazolin-4(3H)-ones, compound A4 (which corresponds to 2-butyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone) exhibited significantly more potent analgesic activity than the reference drug diclofenac sodium in an acetic acid-induced writhing test in mice [1]. The same compound also demonstrated superior anti-inflammatory activity in a carrageenan-induced paw edema model [1].
| Evidence Dimension | Analgesic activity (inhibition of acetic acid-induced writhing) |
|---|---|
| Target Compound Data | Compound A4 showed more potent analgesic activity than diclofenac sodium. |
| Comparator Or Baseline | Diclofenac sodium (standard analgesic/anti-inflammatory drug) |
| Quantified Difference | More potent analgesic activity; exact numerical data not available in the abstract. |
| Conditions | Acetic acid-induced writhing test in mice (in vivo model). |
Why This Matters
Demonstrates a clear in vivo efficacy advantage over a widely used clinical benchmark, justifying its selection for analgesic drug discovery programs.
- [1] Alagarsamy, V., Rajasolomon, V., Meena, R., & Ramseshu, K. V. (2005). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-butyl-3-substituted quinazolin-4-(3H)-ones. Biological and Pharmaceutical Bulletin, 28(6), 1091-1094. https://doi.org/10.1248/bpb.28.1091 View Source
